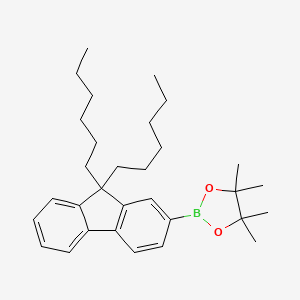

2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

Description

This compound is a fluorene-based boronate ester with a dioxaborolane ring and 9,9-dihexyl substituents. Its molecular formula is C₃₃H₄₇BO₂ (molecular weight ~466.51 g/mol). The dihexyl chains enhance solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions, particularly in synthesizing conjugated polymers like polyfluorenes for optoelectronic applications (e.g., organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)) . Synthesis involves palladium-catalyzed borylation of 2-bromo-9,9-dihexylfluorene with bis(pinacolato)diboron in 1,4-dioxane, yielding the product in high purity after chromatography .

Properties

IUPAC Name |

2-(9,9-dihexylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45BO2/c1-7-9-11-15-21-31(22-16-12-10-8-2)27-18-14-13-17-25(27)26-20-19-24(23-28(26)31)32-33-29(3,4)30(5,6)34-32/h13-14,17-20,23H,7-12,15-16,21-22H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKABJMPACFCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCC)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the following steps:

Formation of the Fluorene Core: The fluorene core is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent functionalization.

Introduction of Hexyl Chains: The hexyl chains are introduced via alkylation reactions, often using hexyl halides in the presence of a strong base.

Attachment of the Dioxaborolane Group: The final step involves the coupling of the fluorene derivative with a dioxaborolane reagent under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

Reduction: Reduction reactions can yield hydrofluorene derivatives.

Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Hydrofluorene derivatives.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Organic Synthesis

2-(9,9-Dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in organic synthesis as a boron reagent. Its applications include:

- Suzuki Coupling Reactions : This compound can act as a boronic acid equivalent in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds by coupling with aryl halides or alkenes to produce biaryls or alkenes with high yields and selectivity .

Material Science

The compound's structural properties make it suitable for applications in material science:

- Light Emitting Diodes (LEDs) : Due to its ability to form stable complexes and its electronic properties, it can be incorporated into organic light-emitting diodes (OLEDs), enhancing their efficiency and stability .

- Organic Photovoltaics : Its role as an electron donor or acceptor in photovoltaic devices contributes to improved charge transport and overall device performance .

Medicinal Chemistry

While primarily used in synthetic chemistry and materials science, there is potential for this compound's derivatives to be explored in medicinal chemistry:

- Drug Development : Boron-containing compounds have been studied for their biological activities. The unique properties of dioxaborolanes may lead to the development of new therapeutic agents targeting various diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane involves its interaction with various molecular targets and pathways:

Electronic Properties: The compound’s electronic properties are influenced by the conjugated fluorene core and the electron-donating hexyl chains.

Fluorescence: The dioxaborolane group enhances the compound’s fluorescence, making it useful in imaging applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Solubility and Reactivity

Key Observations:

- Alkyl Chain Length: Dihexyl (C₆) and dioctyl (C₈) substituents improve solubility in nonpolar solvents compared to dimethyl analogs. Dioctyl derivatives exhibit higher thermal stability due to stronger van der Waals interactions .

- Functional Groups : Bromine at the 7-position () introduces a reactive site for further functionalization, enabling block copolymer synthesis .

- Bifunctional vs. Monofunctional: The bis-boronate compound () facilitates chain-growth polymerization, producing polymers with controlled molecular weights and narrow dispersities (Đ < 1.5) .

Reactivity in Suzuki-Miyaura Coupling

- Target Compound : Demonstrates high reactivity in coupling with aryl halides, forming C–C bonds efficiently. Used in DSSC sensitizers for charge transport enhancement .

- 7-Bromo-dioctyl Analog : Bromine substituent slows coupling kinetics due to steric hindrance but allows sequential functionalization in multi-step syntheses .

- Dimethyl Analog : Lower solubility limits its utility in solution-phase reactions, favoring solid-state applications .

Electronic and Optical Properties

- Diphenyl Derivative () : The phenyl groups extend conjugation, red-shifting absorption/emission spectra. Suitable for OLED emissive layers.

- Dihexyl vs. Dioctyl : Dihexyl provides a balance between solubility and charge transport, whereas dioctyl may reduce crystallinity, benefiting film morphology in devices .

Biological Activity

2-(9,9-Dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties and metabolic pathways.

- IUPAC Name : this compound

- Molecular Formula : C31H45BO2

- Molecular Weight : 460.50 g/mol

- CAS Number : 264925-45-3

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of fluorenyl derivatives, including this compound. A notable study synthesized various fluorenyl-hydrazinthiazole derivatives and assessed their activity against multidrug-resistant microorganisms. The minimum inhibitory concentration (MIC) for the tested compounds was found to be higher than 256 μg/mL against Gram-positive bacteria and fungi. However, some derivatives exhibited significant activity against specific Gram-positive strains .

Metabolic Pathways

The metabolism of fluorene compounds has been extensively studied. For instance, the degradation pathways of fluorene by Arthrobacter sp. strain F101 involve several key metabolic processes. The strain can utilize fluorene as a sole carbon source and has been shown to metabolize it through dioxygenation at various positions on the fluorene ring. This results in the production of several metabolites such as 9-fluorenone and 4-hydroxy-9-fluorenone . The metabolic efficiency was observed to be about 34% assimilation of fluorene carbon with approximately 7.4% transformation into detectable metabolites .

Case Studies

- Study on Fluorene Metabolism :

- Antimicrobial Evaluation :

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C31H45BO2 |

| Molecular Weight | 460.50 g/mol |

| CAS Number | 264925-45-3 |

| Antimicrobial Activity | MIC > 256 μg/mL |

Q & A

Q. What are the standard synthetic routes for preparing 2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via a Miyaura-Suzuki cross-coupling reaction. A common approach involves brominating 9,9-dihexylfluorene at the 2-position, followed by lithiation at low temperatures (-78°C) and subsequent reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Precise stoichiometry (e.g., 2.2 equivalents of n-BuLi) and anhydrous conditions (THF solvent) are critical to avoid side reactions. Purification is achieved via recrystallization from THF/methanol mixtures .

Q. How is this compound characterized to confirm its structural integrity?

Key characterization methods include:

- ¹H/¹³C NMR : To verify substituent positions and boron-ester integration.

- X-ray crystallography : Resolves bond angles and crystallographic disorder (e.g., in pinacol moieties). Anisotropic refinement and restraints (SADI) are applied for disordered regions .

- HPLC : Confirms purity (≥98% area%) and absence of residual brominated intermediates .

Q. What are the primary applications of this compound in materials science?

It serves as a monomer in synthesizing conjugated polymers for optoelectronic devices (e.g., OLEDs, organic photovoltaics). The fluorene core enables π-conjugation, while the boronate ester facilitates cross-coupling to construct extended aromatic systems. The dihexyl chains enhance solubility in organic solvents, critical for solution-processed thin films .

Advanced Research Questions

Q. How do alkyl chain length and branching (e.g., dihexyl vs. dioctyl) affect the compound’s solubility and polymer film morphology?

Longer alkyl chains (e.g., dioctyl) improve solubility in nonpolar solvents (e.g., toluene) but reduce crystallinity in thin films. Branched chains (e.g., 2-ethylhexyl) disrupt π-π stacking, favoring amorphous morphologies with higher charge mobility. Methodologically, compare Hansen solubility parameters and grazing-incidence X-ray scattering (GIWAXS) data across derivatives. For example, dioctyl chains in 9,9-dioctylfluorene derivatives isolate aromatic cores, eliminating π-π interactions, as shown in single-crystal studies .

Q. What experimental strategies resolve contradictions between NMR and X-ray crystallography data, such as unexpected bond lengths or disorder?

Discrepancies often arise from dynamic disorder (e.g., rotating pinacol groups) or solvent inclusion. To address this:

- Perform low-temperature crystallography (e.g., 150 K) to reduce thermal motion artifacts.

- Apply SHELXL refinement with restraints (e.g., SIMU, DELU) for anisotropic displacement parameters.

- Validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with DFT-calculated chemical shifts .

Q. How can reaction conditions be optimized to minimize boronate ester hydrolysis during polymerization?

Hydrolysis is mitigated by:

Q. What role does molecular packing play in the charge transport properties of fluorene-boronate polymers?

Extended π-stacking enhances charge mobility but requires precise alkyl chain engineering. For example, 9,9-dihexyl groups create a balance between solubility (for processing) and interchain interactions (for conductivity). Atomic force microscopy (AFM) and space-charge-limited current (SCLC) measurements correlate nanoscale morphology with device performance .

Q. How does the electronic nature of the fluorene core influence the reactivity of the boronate ester in cross-coupling reactions?

Electron-rich fluorene cores increase the nucleophilicity of the boronate ester, accelerating transmetallation in Miyaura-Suzuki reactions. However, steric hindrance from dihexyl groups may reduce coupling efficiency with bulky aryl halides. Kinetic studies (e.g., monitoring by ¹⁹F NMR for fluorinated substrates) guide substrate selection .

Tables

Q. Table 1. Comparative Crystallographic Data for Fluorene-Boronate Derivatives

| Compound | Space Group | C–B Bond Length (Å) | Disorder Handling Method | Reference |

|---|---|---|---|---|

| 9,9-Dioctyl derivative | P-1 | 1.58–1.62 | SADI restraints, 1:1 occupancy | |

| 9,9-Diethyl derivative | C2/c | 1.60 | Anisotropic refinement |

Q. Table 2. Key Synthetic Parameters for Miyaura-Suzuki Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | -78°C (lithiation step) | Prevents Li-B exchange side reactions |

| Solvent | THF (anhydrous) | Enhances boronate stability |

| Equivalents of n-BuLi | 2.2 (vs. borolane) | Ensures complete deprotonation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.